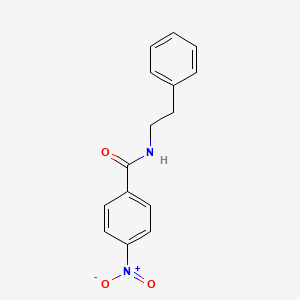

4-nitro-N-(2-phenylethyl)benzamide

Beschreibung

Topographical and Electronic Influences of the Nitro Group on Biological Activity

The nitro group (NO2) is a potent electron-withdrawing group that significantly impacts the electronic properties of the benzoyl ring. nih.govsvedbergopen.com This electron-withdrawing nature can deactivate certain positions on the aromatic ring, altering the molecule's polarity and favoring interactions with nucleophilic sites within biological targets like enzymes. nih.gov The presence of the nitro group can be a double-edged sword; it can act as a pharmacophore, a group essential for biological activity, but also as a toxicophore, contributing to potential toxicity. nih.govnih.gov

In many instances, the biological activity of nitro compounds is dependent on the metabolic reduction of the nitro group to reactive intermediates. svedbergopen.com This bioactivation is often mediated by nitroreductase enzymes, which can reduce the nitro group to amines or hydroxylamines, thereby modulating the drug's action. svedbergopen.com The position of the nitro group on the benzoyl ring is also critical. For example, in a series of nitro-substituted benzamide (B126) derivatives, compounds with an optimal number and orientation of nitro groups demonstrated higher inhibitory capacity against nitric oxide production in macrophages. nih.gov Specifically, molecular docking studies on inducible nitric oxide synthase (iNOS) revealed that the number, orientation, and polarizability of the nitro groups were key to efficient binding. nih.gov

Stereochemical Considerations in Benzamide Molecular Design

While specific stereochemical studies on 4-nitro-N-(2-phenylethyl)benzamide are not extensively documented in the provided results, general principles of benzamide design highlight the importance of conformational flexibility and the spatial arrangement of key interaction points. The planarity of the amide bond and the rotational freedom around the bonds connecting the aromatic rings and the ethyl chain will define the accessible conformations of the molecule, which in turn will govern its ability to fit into a specific binding pocket.

Impact of Phenylethyl Moiety Modifications on Molecular Interactions

Systematic studies on the substituent effects of a phenyl ring at different positions have shown that even subtle changes can alter reactivity and steric hindrance. rsc.org The introduction of a phenyl group can influence the electronic and steric environment of the molecule, which can be crucial for its interaction with a biological target. rsc.org For example, the synthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide highlights how increasing the steric bulk on the ethylamine (B1201723) portion can be explored for developing new hybrid molecules. mdpi.com

Substituent Effects on the Benzoyl Ring and N-Phenyl Substitutions

The nature and position of substituents on both the benzoyl ring and any N-phenyl ring (if present) are fundamental to the SAR of benzamides. In a series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, the introduction of a tetrazol-5-yl group significantly increased their potency as G protein-coupled receptor-35 (GPR35) agonists. nih.gov Further modifications on the benzoyl ring, such as the introduction of methoxy (B1213986) or fluoro groups, led to compounds with even higher agonistic potency. nih.gov

Similarly, in the development of antiplasmodial 2-phenoxybenzamides, replacement of a 4-fluorophenoxy substituent with other groups distinctly decreased the activity, indicating that the aryloxy substituent is favorable for antiplasmodial activity. mdpi.com The cytotoxicity of these compounds was also influenced by these substitutions. mdpi.com These examples underscore the principle that even minor changes to the substitution pattern can lead to significant variations in biological activity.

Computational Approaches for SAR Elucidation

Computational methods are invaluable tools for understanding and predicting the SAR of novel compounds, saving time and resources in the drug discovery process.

QSAR is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov The underlying principle is that similar molecules should have similar activities. temple.edu By developing a QSAR model, it is possible to predict the activity of newly designed analogs. sphinxsai.com

For example, a QSAR study on N-(2-aminophenyl)-benzamide derivatives as histone deacetylase 2 (HDAC2) inhibitors identified key descriptors that correlated with activity. sphinxsai.com The study found that the presence of bulky steric groups and specific electrostatic properties were important for inhibitory activity. sphinxsai.com Similarly, QSAR models have been developed for 3-nitro-2,4,6-trihydroxy benzamide derivatives as photosynthetic electron transport inhibitors, where descriptors related to hydroxy and nitro groups were found to be most relevant. researchgate.net These models can guide the optimization of lead compounds by suggesting which structural modifications are likely to enhance activity. researchgate.netnih.gov

Table 1: Examples of QSAR Studies on Benzamide Derivatives

| Compound Series | Target | Key Findings from QSAR |

| N-(2-Aminophenyl)-Benzamide Derivatives | Histone Deacetylase 2 (HDAC2) | Importance of steric bulk and specific electrostatic interactions for activity. sphinxsai.com |

| 3-Nitro-2,4,6-trihydroxy Benzamide Derivatives | Photosynthetic Electron Transport | Hydroxy and nitro group descriptors are most relevant to inhibitory efficiency. researchgate.net |

| N-ethyl-4-(pyridin-4-yl)benzamide-based compounds | Rho-associated kinase-1 (ROCK1) | Contour maps from CoMFA and CoMSIA revealed favorable and unfavorable substitutions for chemical group modifications. nih.gov |

Drug design can be broadly categorized into ligand-based and structure-based approaches. iaanalysis.com

Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. nih.goviaanalysis.com This approach relies on the analysis of a set of molecules known to interact with the target. quora.com Techniques like pharmacophore modeling, which identifies the essential 3D arrangement of functional groups required for activity, and QSAR are central to LBDD. nih.govquora.com The goal is to design new molecules that share the key features of the known active ligands. iaanalysis.com

Structure-based drug design (SBDD) , on the other hand, utilizes the known 3D structure of the target, typically a protein or enzyme, to design molecules that can bind to it with high affinity and selectivity. iaanalysis.comquora.com Molecular docking is a key SBDD technique that predicts the preferred orientation of a ligand when bound to a target to form a stable complex. nih.gov This allows for the rational design of inhibitors that are complementary in shape and chemical properties to the target's binding site. iaanalysis.com

In the context of benzamides, both approaches have been successfully applied. For instance, molecular docking studies on nitro-substituted benzamide derivatives helped to rationalize their binding to iNOS. nih.gov In another study, a combination of docking and 3D-QSAR was used to understand the SAR of ROCK1 inhibitors. nih.gov The integration of both ligand- and structure-based methods can provide a more comprehensive understanding and enhance the success of drug discovery projects. nih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-nitro-N-(2-phenylethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c18-15(13-6-8-14(9-7-13)17(19)20)16-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPTZNBFQWMQHKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30282135 | |

| Record name | 4-nitro-N-(2-phenylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30282135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62497-65-8 | |

| Record name | NSC24666 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24666 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-nitro-N-(2-phenylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30282135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Nitro N 2 Phenylethyl Benzamide and Analogous Structures

Amide Bond Formation Strategies

The cornerstone of synthesizing 4-nitro-N-(2-phenylethyl)benzamide is the creation of the amide linkage between a 4-nitro-substituted benzoic acid derivative and 2-phenylethan-1-amine. Two principal pathways are widely employed for this purpose.

Acyl Halide and Amine Coupling Reactions

A common and efficient method for forming the amide bond is the reaction between an acyl halide and an amine. In this case, 4-nitrobenzoyl chloride is reacted with 2-phenylethan-1-amine. mdpi.com The high reactivity of the acyl chloride facilitates the nucleophilic attack by the amine, leading to the formation of the desired amide. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. A patent describes a method where benzoyl chloride or benzoic acid is mixed with phenethylamine (B48288) and an alkali metal hydroxide (B78521) in water. google.com This aqueous method avoids the use of organic solvents, and the product, being insoluble in water, can be easily separated by filtration. google.com

The general reaction is as follows:

4-nitrobenzoyl chloride + 2-phenylethan-1-amine → 4-nitro-N-(2-phenylethyl)benzamide + HCl

This method is often favored for its high yields and relatively simple reaction conditions.

Carboxylic Acid and Amine Condensation Reactions

Direct condensation of a carboxylic acid and an amine offers a more direct route to the amide, avoiding the need to first prepare the acyl chloride. This approach involves activating the carboxylic acid (4-nitrobenzoic acid) to make it more susceptible to nucleophilic attack by the amine (2-phenylethan-1-amine).

Common coupling agents used for this transformation include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt). acs.org These reagents convert the carboxylic acid into a more reactive intermediate in situ, which then readily reacts with the amine. The Mitsunobu reaction represents another strategy for synthesizing N,N-diethylbenzamides from benzoic acids and diethylamine, although it proceeds through a non-classical mechanism involving an acyloxyphosphonium ion intermediate. nih.gov

The general reaction scheme is:

4-nitrobenzoic acid + 2-phenylethan-1-amine + Coupling Agent → 4-nitro-N-(2-phenylethyl)benzamide + Byproducts

While this method can be highly effective, it may require careful optimization of reaction conditions and the choice of coupling agent to achieve high yields and purity.

Selective Functionalization Approaches

The synthesis of 4-nitro-N-(2-phenylethyl)benzamide and its analogs can also be accomplished by first constructing the core benzamide (B126) structure and then introducing the desired functional groups.

Regioselective Nitration of Benzamide Precursors

An alternative synthetic route involves the nitration of the parent compound, N-(2-phenylethyl)benzamide. In this approach, the amide is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The amide group (-NHCO-R) is a deactivating group but directs incoming electrophiles to the ortho and para positions of the benzoyl ring. Due to steric hindrance from the N-phenylethyl group, the nitration reaction preferentially occurs at the para position, yielding 4-nitro-N-(2-phenylethyl)benzamide as the major product. stackexchange.com The phenyl ring attached to the nitrogen is more activated, but the directing effect of the amide on the benzoyl ring leads to the desired regioselectivity. stackexchange.com

Careful control of reaction conditions is crucial to prevent over-nitration or side reactions. This method's viability depends on the relative ease of synthesizing the un-nitrated precursor compared to the direct coupling with a pre-nitrated starting material.

Derivatization at the N-substituent and Benzoyl Ring

The versatility of the benzamide scaffold allows for the synthesis of a wide array of analogs through derivatization at both the N-substituent and the benzoyl ring. For instance, a variety of N-substituted benzamide derivatives have been synthesized and evaluated for their biological activities. nih.govresearchgate.net

Modifications to the N-substituent can be achieved by using different primary or secondary amines in the initial coupling reaction. For example, using a different substituted phenylethylamine would result in an analog with a modified N-phenylethyl group.

Similarly, the benzoyl ring can be further functionalized. The nitro group on 4-nitro-N-(2-phenylethyl)benzamide can be reduced to an amine group, which can then be subjected to a variety of subsequent chemical transformations. For example, the reduction of aromatic nitro compounds can be achieved using tin(II) chloride dihydrate. chemicalbook.com This amino group can then serve as a handle for further derivatization, such as acylation, alkylation, or diazotization followed by substitution. A study on the synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives showcases further substitution on the benzoyl ring. nih.gov

The derivatization of biological thiols has been explored using N-(1-phenylethyl) maleimide, highlighting the potential for creating diverse structures based on the phenylethyl moiety. nih.govresearchgate.net

Green Chemistry and Mechanochemical Synthesis Techniques

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods. Green chemistry principles are being increasingly applied to amide bond formation.

Mechanochemistry, which involves conducting reactions by grinding or milling solid reactants, has emerged as a powerful solvent-free technique for amide synthesis. acs.orgnih.govorganic-chemistry.org This method can lead to shorter reaction times, higher yields, and reduced waste generation compared to traditional solution-phase synthesis. organic-chemistry.org The synthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide has been successfully achieved through a mechanochemical method using a shaker-type ball mill, reacting 2,2-diphenylethan-1-amine with 4-nitrobenzoyl chloride. mdpi.com

Several mechanochemical approaches for amide synthesis have been developed using various coupling reagents, such as EDC, carbonyldiimidazole, and 2,4,6-trichloro-1,3,5-triazine/triphenylphosphine. acs.orgnih.gov Research has also demonstrated the protecting-group-free mechanosynthesis of amides from hydroxycarboxylic acids. rsc.org

Other green approaches include the use of methanol (B129727) as both a methoxymethylating agent and a solvent in the presence of a manganese catalyst, representing an "interrupted borrowing hydrogen" strategy. rsc.org The uncatalyzed autoxidation of benzylamines offers another green route for the synthesis of nitrogen heterocycles. rsc.org These innovative methods hold promise for the future synthesis of 4-nitro-N-(2-phenylethyl)benzamide and its analogs in a more sustainable manner.

Catalytic Methodologies in Benzamide Synthesis (e.g., Palladium-catalyzed reactions)

Palladium-catalyzed cross-coupling reactions, notably the Buchwald-Hartwig amination, represent a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. mit.edu These methods allow for the coupling of aryl halides or pseudohalides with a wide range of amines, including primary alkylamines like 2-phenylethylamine, to furnish the corresponding N-aryl or N-alkyl amides.

The synthesis of 4-nitro-N-(2-phenylethyl)benzamide via a palladium-catalyzed route would typically involve the reaction of a 4-nitrophenyl halide (e.g., 4-nitroiodobenzene, 4-nitrobromobenzene, or 4-nitrochlorobenzene) with 2-phenylethylamine in the presence of a palladium catalyst, a suitable ligand, and a base. The nitro group, being strongly electron-withdrawing, can influence the reactivity of the aryl halide.

Several palladium catalyst systems have been developed for the amination of aryl halides. The choice of ligand is critical for the success of these reactions, as it influences the catalyst's stability, activity, and selectivity. nih.gov For the coupling of aryl halides with primary aliphatic amines, ligands such as the bulky and electron-rich dialkylbiarylphosphines (e.g., XPhos, BrettPhos) have proven to be highly effective. nih.govresearchgate.net These ligands facilitate the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center, amine coordination and deprotonation to form a palladium-amido complex, and reductive elimination to yield the desired benzamide and regenerate the Pd(0) catalyst.

Recent advancements have introduced even more specialized ligands. For instance, the development of KPhos, a dialkyl biheteroaryl phosphine (B1218219) ligand, has enabled the highly selective amination of aryl and heteroaryl chlorides and bromides with aqueous ammonia (B1221849) and a hydroxide base. nih.gov This demonstrates the potential for using more environmentally benign and readily available reagents. While this specific example focuses on ammonia, the underlying principles of ligand design to suppress side reactions are applicable to aminations with primary amines as well.

The general applicability of palladium-catalyzed amination to a variety of functional groups makes it a suitable method for the synthesis of complex molecules. nih.gov Studies have shown that even substrates with sensitive functional groups can be successfully coupled using the appropriate catalyst system. researchgate.net

Table 1: Examples of Palladium-Catalyzed Amination of Aryl Halides with Primary Amines

| Aryl Halide | Amine | Palladium Source | Ligand | Base | Solvent | Yield (%) | Reference |

| 4-Chlorotoluene | n-Hexylamine | [Pd(crotyl)Cl]₂ | BippyPhos | KOtBu | Water | 92 | nih.gov |

| 4-Bromoanisole | n-Hexylamine | [Pd(crotyl)Cl]₂ | BippyPhos | KOtBu | Water | 95 | nih.gov |

| 1-Bromo-4-(trifluoromethyl)benzene | Benzylamine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 98 | mit.edu |

| 4-Chloro-N,N-dimethylaniline | Cyclohexylamine | Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 99 | mit.edu |

| 1-Bromo-4-nitrobenzene | Ammonia (aqueous) | Pd-G3 dimer | KPhos | KOH | Toluene | 85 | nih.gov |

Development and Optimization of Synthetic Pathways

The development and optimization of synthetic pathways for palladium-catalyzed benzamide synthesis, such as for 4-nitro-N-(2-phenylethyl)benzamide, involve the careful consideration of several reaction parameters to maximize yield and minimize side products.

Catalyst and Ligand Selection: The choice of the palladium precursor and, more importantly, the ligand is paramount. For electron-deficient aryl halides like 4-nitro-substituted ones, ligands that are both electron-rich and sterically hindered are often preferred. nih.gov This combination promotes oxidative addition and facilitates reductive elimination, which can be the turnover-limiting step. nih.gov Ligands like BippyPhos have been shown to be effective in aqueous micellar conditions for the coupling of aryl bromides with aliphatic amines, offering a green chemistry approach. nih.gov For challenging substrates, highly active catalysts based on dialkylbiarylphosphine ligands are often employed. researchgate.net

Base and Solvent: The selection of the base and solvent system is also crucial. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and potassium phosphate (B84403) (K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate and outcome. The solvent choice often revolves around aprotic polar solvents like toluene, dioxane, or THF. However, the development of aqueous micellar catalysis provides a more sustainable alternative. nih.gov

Reaction Conditions: Temperature and reaction time are key parameters to optimize. While many modern catalyst systems can operate at room temperature or slightly elevated temperatures, some substrate combinations may require heating to achieve reasonable reaction rates. Monitoring the reaction progress by techniques like TLC or GC-MS is essential to determine the optimal reaction time and prevent the formation of degradation products.

Overcoming Side Reactions: A significant challenge in the palladium-catalyzed amination of aryl halides, particularly with certain substrates, is the potential for side reactions. One common side reaction is hydrodehalogenation, where the aryl halide is reduced instead of undergoing amination. nsf.gov The choice of ligand and reaction conditions can help to suppress this undesired pathway. For instance, the use of bimetallic palladium-copper nanocatalysts in aqueous micelles has been shown to selectively facilitate the amination pathway over hydrodehalogenation. nsf.gov Another potential side reaction is the formation of diarylamine products, especially when using ammonia or primary amines. The steric bulk of the ligand can play a crucial role in preventing this secondary amination. nih.gov

The optimization of a synthetic pathway for 4-nitro-N-(2-phenylethyl)benzamide would therefore involve screening a variety of palladium catalysts, ligands, bases, and solvents, and carefully controlling the reaction conditions to achieve high yields of the desired product while minimizing the formation of impurities. The use of high-throughput experimentation techniques can significantly accelerate this optimization process.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Computational Approaches for SAR Elucidation

Fragment-Based Drug Discovery in Benzamide (B126) Systems

Fragment-Based Drug Discovery (FBDD) has become a cornerstone in modern medicinal chemistry, offering a powerful alternative to traditional high-throughput screening (HTS). nih.gov The FBDD approach identifies low-molecular-weight compounds, or "fragments" (typically < 300 Da), that bind weakly but efficiently to a biological target. frontiersin.orgnih.gov These initial hits serve as starting points for optimization, where they are grown, linked, or merged to develop highly potent and selective drug candidates. frontiersin.orgyoutube.com This method is particularly advantageous for developing inhibitors for challenging targets, such as those involved in protein-protein interactions. nih.gov

The benzamide scaffold is a privileged structure in medicinal chemistry and has been successfully utilized in FBDD campaigns. Benzamides are synthetically versatile and capable of forming crucial hydrogen bond interactions with protein targets, making them excellent building blocks for drug design. mdpi.com

A prominent example of FBDD in a benzamide system is the discovery of inhibitors for the bacterial cell division protein FtsZ. Researchers identified 3-methoxybenzamide (B147233) as a fragment hit that binds to a hydrophobic cleft in the protein. This initial fragment served as the foundation for a structure-activity relationship (SAR) exploration. Through systematic modifications—a process known as "fragment growing"—the initial hit was optimized into a potent lead compound, PC190723. nih.gov This optimization process dramatically increased the inhibitory activity of the compound.

The principles of FBDD can be applied to understand the potential of molecules like 4-nitro-N-(2-phenylethyl)benzamide. While this compound itself is at the upper molecular weight limit for a typical fragment, it can be deconstructed into its constituent fragments: a 4-nitrobenzoyl moiety and a phenylethylamine moiety. An FBDD campaign might identify one of these, or a similar small molecule, as an initial hit. Subsequent optimization by linking it to the other fragment (or a variation thereof) could lead to a potent compound like 4-nitro-N-(2-phenylethyl)benzamide. This process allows for a rational exploration of chemical space and the building of potency through targeted modifications. frontiersin.orgnih.gov

The success of FBDD relies on sensitive biophysical techniques like surface plasmon resonance (SPR), nuclear magnetic resonance (NMR) spectroscopy, and native mass spectrometry (nMS) to detect the weak binding of fragments to their target proteins. nih.govrsc.org

Table 1: The "Rule of Three" for Fragment Properties

This table outlines the general physicochemical properties of compounds typically used in fragment libraries.

| Property | Guideline |

| Molecular Weight | < 300 Da |

| cLogP | ≤ 3 |

| Number of Hydrogen Bond Donors | ≤ 3 |

| Number of Hydrogen Bond Acceptors | ≤ 3 |

| Number of Rotatable Bonds | ≤ 3 |

This data is compiled from foundational principles of Fragment-Based Drug Discovery. nih.gov

Table 2: Optimization of a Benzamide Fragment against FtsZ

This table illustrates the evolution of a fragment hit into a potent inhibitor through an FBDD approach.

| Compound | Structure | Biological Target | Activity |

| 3-Methoxybenzamide | FtsZ | Starting fragment hit | |

| PC190723 | FtsZ | Potent lead compound |

Data sourced from research on FtsZ inhibitors. nih.gov

Mechanistic and Molecular Interaction Studies of 4 Nitro N 2 Phenylethyl Benzamide

Elucidation of Molecular Binding Mechanisms with Biological Targets

The structural motifs of 4-nitro-N-(2-phenylethyl)benzamide suggest its potential to interact with various biological macromolecules, particularly enzymes.

Studies on a variety of nitro-substituted benzamide (B126) derivatives have demonstrated their capacity to act as enzyme inhibitors. This inhibitory action is often rooted in specific interactions within the enzyme's active site.

For instance, a series of nitro-substituted benzamides has been evaluated for anti-inflammatory activity through the inhibition of inducible nitric oxide synthase (iNOS). researchgate.netnih.gov Molecular docking analyses of these compounds revealed that the number and orientation of nitro groups were critical for efficient binding to the iNOS active site. researchgate.netnih.gov Two of the more potent compounds in this class demonstrated significant dose-dependent inhibition of nitric oxide (NO) production in macrophages, with the following IC50 values: researchgate.netnih.gov

| Compound | Target | IC50 Value (µM) |

| Compound 5 (a nitrobenzamide derivative) | iNOS | 3.7 |

| Compound 6 (a nitrobenzamide derivative) | iNOS | 5.3 |

Similarly, a different series of 2-chloro-N-aryl-4-nitrobenzamide derivatives showed notable inhibitory potential against α-glucosidase and α-amylase, enzymes relevant to type 2 diabetes. nih.gov Molecular docking simulations indicated that these compounds bind within the active sites of these enzymes through a combination of hydrogen bonds, electrostatic interactions, and hydrophobic interactions. nih.gov

A potential, more direct covalent interaction mechanism involves the nitro group itself. Research has shown that a nitroalkane can react with a cysteine residue in an enzyme's active site to form a stable thiohydroximate adduct. nih.gov This suggests that under the right conditions within a binding pocket, the nitro group of a compound like 4-nitro-N-(2-phenylethyl)benzamide could be activated to function as a "masked electrophile," leading to targeted covalent inhibition. nih.gov

Currently, there is a lack of specific data in the scientific literature detailing the receptor binding profile of 4-nitro-N-(2-phenylethyl)benzamide. Research has primarily focused on its effects on enzyme activity rather than direct receptor agonism or antagonism.

Analysis of Intermolecular Forces

The non-covalent intermolecular forces exhibited by 4-nitro-N-(2-phenylethyl)benzamide are fundamental to its chemical properties, crystal structure, and molecular recognition by biological targets. These forces include hydrogen bonding, van der Waals interactions, and various aromatic interactions.

The structure of 4-nitro-N-(2-phenylethyl)benzamide contains both hydrogen bond donors and acceptors, allowing for the formation of robust hydrogen bonding networks.

Amide Group: The amide linkage is a classic hydrogen bonding motif. The nitrogen-hydrogen (N-H) group serves as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor.

Nitro Group: The two oxygen atoms of the nitro group are strong hydrogen bond acceptors. researchgate.net Studies on related nitro-containing crystal structures show that the nitro group readily participates in hydrogen bonds, often interacting with both strong (N-H) and weaker (C-H) donors. researchgate.net

Therefore, in a condensed phase or within a biological binding site, 4-nitro-N-(2-phenylethyl)benzamide can engage in hydrogen bonds through its amide N-H as a donor and its carbonyl and nitro oxygens as acceptors. Docking studies of similar nitrobenzamides confirm that hydrogen bonding with amino acid residues in an enzyme's active site is a key component of their binding affinity. nih.gov

Van der Waals forces and the associated hydrophobic effects are critical to the molecular interactions of 4-nitro-N-(2-phenylethyl)benzamide, primarily due to its nonpolar regions.

Hydrophobic Regions: The phenylethyl group and the phenyl ring of the benzamide moiety are both sizable, nonpolar structures. These regions are expected to engage in favorable hydrophobic interactions, particularly within the hydrophobic pockets of enzyme active sites. nih.gov

The presence of two aromatic rings—the 4-nitrophenyl ring and the phenyl ring of the phenylethyl substituent—allows for a range of stabilizing aromatic interactions.

Pi-Pi Stacking: Interactions between pairs of aromatic rings are a significant stabilizing force. Studies on aromatic amino acids in proteins have found that the preferred arrangement is an off-centered, parallel-displaced orientation, which maximizes favorable interactions. nih.gov It is likely that the two rings within 4-nitro-N-(2-phenylethyl)benzamide, or between adjacent molecules, would adopt a similar conformation.

NH–π Interactions: The amide N-H group can also act as a donor in an NH–π interaction with an aromatic ring. nih.gov This type of interaction, where the hydrogen atom points towards the face of the phenyl ring, could further stabilize the molecule's conformation or its binding to an aromatic residue in a protein.

Investigation of Cellular Targets and Signaling Pathways

Currently, there is a notable absence of published research specifically identifying the cellular targets or elucidating the signaling pathways modulated by 4-nitro-N-(2-phenylethyl)benzamide. While the broader class of benzamides and nitro-containing compounds have been a subject of scientific inquiry, with some derivatives showing potential in areas like antimicrobial and anticancer research, these findings cannot be directly extrapolated to 4-nitro-N-(2-phenylethyl)benzamide without specific investigation. Comprehensive chemoproteomic profiling and other global approaches to identify protein interactions have been applied to other classes of nitro-compounds, but not to this specific molecule. Therefore, its precise mechanism of action at a cellular level is not yet understood.

Theoretical and Experimental Studies on Degradation Mechanisms

There is no specific information available from theoretical or experimental studies concerning the degradation mechanisms of 4-nitro-N-(2-phenylethyl)benzamide. The stability and degradation of a chemical compound are crucial for understanding its environmental fate and potential persistence. Studies on other nitro-containing compounds, such as the photocatalytic degradation of 4-nitrophenol, highlight potential pathways for breakdown, but these are highly dependent on the specific molecular structure and conditions. For 4-nitro-N-(2-phenylethyl)benzamide, no such degradation studies have been published.

Advanced Spectroscopic and Quantum Chemical Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. While specific spectral data for 4-nitro-N-(2-phenylethyl)benzamide is not widely published, analysis of closely related analogs such as N-(3-chlorophenethyl)-4-nitrobenzamide and N-(2,2-diphenylethyl)-4-nitrobenzamide allows for a detailed prediction of its spectral features.

For 4-nitro-N-(2-phenylethyl)benzamide, the ¹H NMR spectrum is expected to show distinct signals for each unique proton. The protons on the 4-nitrophenyl ring would typically appear as two distinct doublets in the downfield region (around 8.0-8.4 ppm), characteristic of a para-substituted benzene ring with a strong electron-withdrawing group. The amide proton (N-H) would likely present as a triplet around 8.9 ppm, with its coupling arising from the adjacent methylene (-CH₂-) group. The protons of the phenylethyl moiety would be observed more upfield. The methylene group attached to the nitrogen would likely appear as a multiplet around 3.6 ppm, while the other methylene group adjacent to the phenyl ring would be a triplet around 2.9 ppm. The protons of the unsubstituted phenyl ring are expected to resonate as a multiplet in the 7.2-7.4 ppm range.

The ¹³C NMR spectrum would complement this data. The carbonyl carbon (C=O) of the amide is expected to have a chemical shift in the range of 165 ppm. Carbons of the 4-nitrophenyl ring would appear in the aromatic region (120-150 ppm), with the carbon attached to the nitro group being the most deshielded (around 149 ppm). The carbons of the phenylethyl group would be found further upfield, with the methylene carbons appearing around 35-41 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 4-nitro-N-(2-phenylethyl)benzamide in DMSO-d₆

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Amide (C=O) | - | ~165.0 |

| Amide (N-H) | ~8.9 (triplet) | - |

| 4-Nitrophenyl (CH) | ~8.3 (doublet), ~8.1 (doublet) | ~129.0, ~124.0 |

| 4-Nitrophenyl (C-NO₂) | - | ~149.4 |

| 4-Nitrophenyl (C-C=O) | - | ~140.6 |

| Phenylethyl (CH₂) | ~3.6 (multiplet), ~2.9 (triplet) | ~41.1, ~35.0 |

| Phenylethyl (Aromatic CH) | ~7.3 (multiplet) | ~129.0, ~128.5, ~126.5 |

Note: Predicted values are based on data from analogous compounds.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule through their characteristic vibrational modes.

The IR spectrum of 4-nitro-N-(2-phenylethyl)benzamide is expected to exhibit several key absorption bands. A prominent band for the N-H stretching vibration of the secondary amide would be observed in the region of 3300-3200 cm⁻¹. The carbonyl (C=O) stretching of the amide group (Amide I band) typically produces a very strong absorption around 1670-1640 cm⁻¹. The nitro group (NO₂) gives rise to two characteristic strong stretching vibrations: an asymmetric stretch usually found near 1530 cm⁻¹ and a symmetric stretch near 1350 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl bridge would appear just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) would contain a complex series of bands corresponding to C-N stretching, N-H bending (Amide II band), and various aromatic ring vibrations.

Raman spectroscopy provides complementary information. While the polar C=O and NO₂ groups that are strong in the IR spectrum will also be present, non-polar bonds like the aromatic C=C bonds will produce particularly strong Raman signals in the 1610-1580 cm⁻¹ region. The symmetric stretch of the nitro group is also typically strong in the Raman spectrum. The complementarity of IR and Raman is crucial; for instance, vibrations that are weak or inactive in IR may be strong in Raman, and vice versa, allowing for a more complete vibrational assignment.

Table 2: Expected Characteristic Vibrational Frequencies (cm⁻¹) for 4-nitro-N-(2-phenylethyl)benzamide

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

|---|---|---|---|

| N-H (Amide) | Stretching | 3300 - 3200 | Weak |

| Aromatic C-H | Stretching | 3100 - 3000 | Strong |

| Aliphatic C-H | Stretching | 3000 - 2850 | Strong |

| C=O (Amide I) | Stretching | 1670 - 1640 (Strong) | Moderate |

| C=C (Aromatic) | Stretching | 1610 - 1580 | Strong |

| N-H (Amide II) | Bending | ~1550 | Weak |

| NO₂ | Asymmetric Stretching | ~1530 (Strong) | Moderate |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For 4-nitro-N-(2-phenylethyl)benzamide (C₁₅H₁₄N₂O₃), the calculated molecular weight is approximately 270.29 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass would be determined, confirming the elemental composition.

The fragmentation of 4-nitro-N-(2-phenylethyl)benzamide under electron ionization (EI) or electrospray ionization (ESI) would likely proceed through cleavage of the most labile bonds, particularly the amide bond. A characteristic fragmentation pathway would involve the cleavage of the C-N bond of the amide linkage. This would lead to two primary fragment ions:

The 4-nitrobenzoyl cation ([C₇H₄NO₃]⁺) with a mass-to-charge ratio (m/z) of 150. This fragment is often highly abundant due to its stability.

The phenylethylamine fragment or a related cation. Cleavage of the N-C bond of the ethyl group could yield the phenylethylium cation ([C₈H₉]⁺) with an m/z of 105.

Further fragmentation of the 4-nitrobenzoyl cation can occur, leading to the loss of NO₂ (46 Da) to form a benzoyl cation at m/z 104, followed by the loss of CO (28 Da) to yield a phenyl cation at m/z 77. This detailed fragmentation pattern provides unambiguous confirmation of the compound's structure.

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing accurate data on bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for 4-nitro-N-(2-phenylethyl)benzamide has not been reported, studies on analogous benzamides reveal common structural motifs. It is expected that the molecule would adopt a conformation where the amide group is nearly planar. The crystal packing would likely be dominated by intermolecular hydrogen bonds between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. This N-H···O=C interaction typically leads to the formation of infinite chains or dimeric structures, which are common in the crystal structures of secondary amides.

The dihedral angle between the two aromatic rings (the 4-nitrophenyl and the phenyl rings) would be a key conformational feature, influenced by the packing forces in the crystal lattice. The nitro group is generally found to be nearly coplanar with its attached benzene ring to maximize resonance stabilization. Detailed analysis would provide precise measurements of all geometric parameters, confirming the connectivity and revealing the molecule's preferred solid-state conformation.

Computational Chemistry and Quantum Chemical Studies

Computational methods, particularly quantum chemical calculations, offer a theoretical lens to explore molecular properties that can be difficult to measure experimentally.

Density Functional Theory (DFT) has become a standard tool for predicting the geometric, spectroscopic, and electronic properties of molecules with high accuracy. For 4-nitro-N-(2-phenylethyl)benzamide, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), could be employed to predict various properties. Such calculations can be used to compute theoretical vibrational frequencies (IR and Raman), which, when scaled, can aid in the assignment of experimental spectra. Furthermore, DFT can be used to calculate NMR chemical shifts, predict electronic transitions (UV-Vis spectra), and analyze the molecular orbital landscape (HOMO-LUMU gap).

A primary application of DFT is geometry optimization, which locates the minimum energy structure (the most stable conformation) of a molecule. For 4-nitro-N-(2-phenylethyl)benzamide, conformational flexibility exists primarily around the rotatable single bonds of the ethyl linker and the amide C-N bond.

A conformational analysis would involve systematically rotating these bonds to map the potential energy surface. This would reveal the global minimum energy conformer as well as other low-energy local minima. The stability of different conformers is governed by a balance of steric hindrance and stabilizing electronic interactions. For instance, steric repulsion between the aromatic rings could favor a more extended conformation. The analysis would likely show that s-cis conformers are generally more stable due to greater electron delocalization across the amide bond and adjacent aromatic systems. The results of such a study would provide a detailed picture of the molecule's conformational preferences in the gaseous phase, which can be compared with the single conformation observed in a solid-state crystal structure.

Based on a comprehensive search of available scientific literature, detailed data pertaining to the advanced spectroscopic and quantum chemical characterization of the specific compound 4-nitro-N-(2-phenylethyl)benzamide is not available.

Studies providing in-depth analysis for the requested sections—including Frontier Molecular Orbital (HOMO/LUMO) analysis, Electrostatic Potential Surface (MESP) mapping, calculation of reactivity descriptors, Molecular Dynamics simulations, and investigation of Non-Linear Optical (NLO) properties—have been performed on structurally related benzamide (B126) derivatives. However, these findings cannot be attributed to 4-nitro-N-(2-phenylethyl)benzamide, and per the strict requirement to focus solely on the specified compound, no data can be presented.

Therefore, the generation of the requested article with its detailed subsections is not possible at this time due to the absence of published research data for this particular molecule.

Explorations of Targeted Biological Activities Pre Clinical and Academic Focus

Antiviral Activity Research (e.g., Viral Infectivity Factor (Vif) Antagonism)

There is currently no direct research available on the antiviral activity of 4-nitro-N-(2-phenylethyl)benzamide, specifically concerning its potential as a Viral Infectivity Factor (Vif) antagonist in HIV-1. Vif is a critical HIV-1 protein that counteracts the host's natural antiviral defense mechanism mediated by the APOBEC3G protein. nih.gov It does so by targeting APOBEC3G for degradation, thus allowing the virus to replicate effectively. nih.gov Small molecules that can inhibit Vif function are therefore of significant interest as potential anti-HIV-1 therapeutics. nih.gov

While direct data on 4-nitro-N-(2-phenylethyl)benzamide is lacking, the broader class of benzamide (B126) derivatives has shown promise in antiviral research. For instance, the benzamide derivative AH0109 has been identified as a potent inhibitor of HIV-1 replication, with a 50% effective concentration (EC50) of 0.7 μM in CD4(+) C8166 T cells. nih.gov Its mechanism of action involves the inhibition of both HIV-1 reverse transcription and the nuclear import of viral cDNA. nih.gov Furthermore, certain 4-(2-nitrophenoxy)benzamide (B2917254) derivatives have demonstrated antiviral activities against various viruses, including Adenovirus, HSV-1, and coxsackievirus, by acting as deubiquitinase (DUB) inhibitors. researchgate.net

These findings suggest that the benzamide scaffold is a viable starting point for the development of antiviral agents. The specific contribution of the 4-nitro and N-(2-phenylethyl) substituents to Vif antagonism or other antiviral mechanisms remains an area for future investigation.

Anticancer and Cytotoxicity Investigations in Cell Line Models

The potential of 4-nitro-N-(2-phenylethyl)benzamide and its analogs as anticancer agents has been explored in various cell line models. Nitro-containing compounds are known to possess anticancer properties, often due to their ability to generate reactive intermediates within the body. mdpi.com

A study on N-phenylethyl-benzamide derivatives isolated from Swinglea glutinosa demonstrated moderate nonselective cytotoxic activity against human lung carcinoma (COR-L23), human breast adenocarcinoma (MCF7), and human melanoma (C32) cell lines. nih.gov This suggests that the N-phenylethyl-benzamide backbone may be a useful pharmacophore for developing new anticancer drugs.

Furthermore, other benzamide derivatives have shown significant activity. For example, the novel benzamide derivative VKNG-2 has been shown to restore the efficacy of chemotherapeutic drugs in colon cancer cell lines by inhibiting the ABCG2 transporter, which is involved in multidrug resistance. nih.gov In a separate study, N-alkyl-nitroimidazole compounds exhibited considerable selectivity towards breast and lung cancer cell lines, with LC50 values as low as 16.7 µM in MDA-MB231 breast cancer cells. openmedicinalchemistryjournal.com

The cytotoxic activities of related compounds are summarized in the table below.

| Compound/Derivative Class | Cell Line(s) | Activity | Reference |

| N-phenylethyl-benzamide derivatives | COR-L23 (lung), MCF7 (breast), C32 (melanoma) | Moderate nonselective cytotoxicity | nih.gov |

| VKNG-2 (a benzamide derivative) | S1-M1-80 (colon cancer) | Overcomes multidrug resistance by inhibiting ABCG2 transporter | nih.gov |

| N-alkyl-nitroimidazoles | MDA-MB231 (breast), A549 (lung) | LC50 as low as 16.7 µM in MDA-MB231 | openmedicinalchemistryjournal.com |

| 4-methyl-2,6-bis(1-phenylethyl)phenol | MDA-MB 231 (breast), C6 glioma, HCT-15 (colon), LoVo (colon) | Strong anti-proliferative activity | nih.gov |

These findings underscore the potential of nitro-containing benzamide structures in the development of novel anticancer agents. Further studies are warranted to evaluate the specific cytotoxicity of 4-nitro-N-(2-phenylethyl)benzamide against a panel of cancer cell lines.

Anti-inflammatory Mechanisms and Assays

The anti-inflammatory potential of benzamide derivatives, particularly those containing a nitro group, has been a subject of investigation. Inflammation is a complex biological response, and its modulation is a key therapeutic strategy for many diseases.

A series of nitro-substituted benzamide derivatives were evaluated for their in vitro anti-inflammatory activities. nih.gov Two compounds from this series demonstrated significant dose-dependent inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 macrophages, with IC50 values of 3.7 and 5.3 μM, respectively. nih.gov These compounds also suppressed the expression of other inflammatory mediators, including cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α). nih.gov

The proposed mechanism for the anti-inflammatory effects of some benzamides involves the inhibition of the transcription factor NF-κB, a key regulator of the inflammatory response. nih.gov Inhibition of NF-κB can, in turn, inhibit the production of pro-inflammatory cytokines like TNF-α. nih.gov Furthermore, studies on 1-nitro-2-phenylethylene, a compound with some structural similarities to the phenylethyl moiety, have shown anti-inflammatory activity by inhibiting the ERK1/2 and NF-κB pathways. researchgate.net

These studies suggest that 4-nitro-N-(2-phenylethyl)benzamide may possess anti-inflammatory properties, potentially acting through the inhibition of inflammatory mediators and signaling pathways.

Analgesic Pathway Modulation Studies

Currently, there is no available scientific literature or research data on the analgesic pathway modulation studies of 4-nitro-N-(2-phenylethyl)benzamide or its closely related analogs. The investigation of its effects on nociceptive pathways remains an open area for future research.

Anticonvulsant Activity in in vitro and ex vivo Models

The anticonvulsant properties of 4-nitrobenzamide (B147303) derivatives have been investigated, suggesting a potential therapeutic application in epilepsy. A study on a series of 4-nitro-N-phenylbenzamides revealed significant anticonvulsant activity in the maximal electroshock-induced seizure (MES) test in mice. nih.gov

Notably, N-(2,6-dimethylphenyl)-4-nitrobenzamide and N-(2-chloro-6-methylphenyl)-4-nitrobenzamide were particularly effective. The latter was also found to be active against seizures induced by subcutaneous pentylenetetrazole (scPtz). nih.gov When administered orally to rats, N-(2-chloro-6-methylphenyl)-4-nitrobenzamide was three times more active in the MES test than the established antiepileptic drug phenytoin. nih.gov

The table below summarizes the anticonvulsant activity of these related compounds.

| Compound | Animal Model | Test | ED50 (μmol/kg) | TD50 (μmol/kg) | Protective Index (PI) | Reference |

| N-(2,6-dimethylphenyl)-4-nitrobenzamide | Mouse (i.p.) | MES | 31.8 | 166.9 | 5.2 | nih.gov |

| N-(2-chloro-6-methylphenyl)-4-nitrobenzamide | Mouse (i.p.) | MES | 90.3 | 1,068 | 11.8 | nih.gov |

The structural similarity of these compounds to 4-nitro-N-(2-phenylethyl)benzamide suggests that it may also exhibit anticonvulsant properties. The replacement of the N-phenyl group with an N-(2-phenylethyl) group could influence its potency and neurotoxicity profile, warranting further investigation.

Antimicrobial and Antifungal Efficacy Evaluations against Pathogens

The benzamide scaffold is a component of many compounds with antimicrobial and antifungal properties. Research on nitro-containing benzamide derivatives has indicated a broad spectrum of activity against various pathogens.

A series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide derivatives were synthesized and evaluated for their antibacterial and antifungal activities. nih.gov These compounds showed activity against Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, Pseudomonas aeruginosa, Escherichia coli, and Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 1.95 to 500 μg/ml. nih.gov One benzamide derivative, in particular, exhibited potent activity against drug-resistant B. subtilis (MIC = 1.95 μg/ml), B. subtilis (MIC = 3.9 μg/ml), and S. aureus (MIC = 7.8 μg/ml). nih.gov

Other studies on different benzamide and nitro-containing compounds have also reported significant antifungal and antibacterial activities. For instance, certain benzamidine (B55565) derivatives carrying 1,2,3-triazole moieties have shown in vivo fungicidal activity against Colletotrichum lagenarium and Botrytis cinerea. mdpi.com A synthetic amide, 2-chloro-N-phenylacetamide, demonstrated antifungal activity against various strains of Aspergillus niger. nih.gov

The antimicrobial data for related compounds are presented in the table below.

| Compound/Derivative Class | Pathogen(s) | MIC (μg/ml) | Reference |

| N-(2-hydroxy-4-nitro/aminophenyl)benzamide derivative | Drug-resistant B. subtilis | 1.95 | nih.gov |

| B. subtilis | 3.9 | nih.gov | |

| S. aureus | 7.8 | nih.gov | |

| 2-chloro-N-phenylacetamide | Aspergillus niger strains | 32 - 256 | nih.gov |

These findings suggest that 4-nitro-N-(2-phenylethyl)benzamide could possess antimicrobial and antifungal properties. The specific spectrum of activity and potency would need to be determined through dedicated screening against a panel of pathogenic bacteria and fungi.

Enzyme Inhibition Studies (e.g., Urease, Dipeptidyl Peptidase-IV)

There is currently no published research on the inhibitory activity of 4-nitro-N-(2-phenylethyl)benzamide against the enzymes urease or dipeptidyl peptidase-IV (DPP-IV).

Urease inhibitors are of interest for their potential applications in agriculture and medicine, for example, to reduce ammonia (B1221849) volatilization from urea-based fertilizers. nih.gov While some urease inhibitors are known, such as N-(n-butyl) thiophosphoric triamide (NBPT), the activity of benzamide derivatives in this area is not well-documented. nih.gov

DPP-IV inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. While some benzamide derivatives have been investigated for their antidiabetic potential, for instance as glucokinase activators or α-glucosidase and α-amylase inhibitors, specific data on DPP-IV inhibition by 4-nitro-N-(2-phenylethyl)benzamide is not available. nih.gov

The potential of 4-nitro-N-(2-phenylethyl)benzamide as an inhibitor of these or other enzymes remains an area for future scientific inquiry.

DNA Binding and Intercalation Mechanisms

Currently, there is a notable lack of specific research findings in publicly available scientific literature detailing the DNA binding and intercalation mechanisms of 4-nitro-N-(2-phenylethyl)benzamide. While the broader class of nitroaromatic compounds has been a subject of interest for their potential to interact with DNA, often following bioreduction of the nitro group, specific studies on 4-nitro-N-(2-phenylethyl)benzamide are not readily found.

General studies on related nitrobenzamide derivatives have explored their potential as anticancer agents, with some research indicating that the nitro group can be crucial for biological activity, including DNA interaction, particularly under hypoxic conditions found in some tumors. However, without direct experimental data on 4-nitro-N-(2-phenylethyl)benzamide, any discussion of its specific binding modes, such as intercalation between DNA base pairs or covalent binding to DNA, remains speculative.

Detailed research, including spectroscopic analyses (UV-Vis, fluorescence, circular dichroism) and biochemical assays (e.g., DNA footprinting, topoisomerase inhibition assays), would be necessary to elucidate the precise mechanisms by which 4-nitro-N-(2-phenylethyl)benzamide may interact with DNA. As of now, no such detailed studies or corresponding data tables for this specific compound are available in the reviewed literature.

Future Directions and Emerging Research Avenues

Rational Design and Synthesis of Novel Hybrid Molecules and Conjugates

The rational design of hybrid molecules represents a promising strategy to enhance therapeutic efficacy and overcome limitations of single-pharmacophore drugs. This approach involves covalently linking two or more distinct bioactive molecules to create a single hybrid entity with a potentially synergistic or multi-faceted mode of action. The benzamide (B126) scaffold, a core component of 4-nitro-N-(2-phenylethyl)benzamide, is a versatile building block for such synthetic endeavors. mdpi.comrsc.org

Researchers are actively designing and synthesizing novel hybrid compounds by conjugating benzamide-type structures with other pharmacologically active moieties. nih.gov For instance, the conjugation of benzamide-based inhibitors with peptides has led to the development of new histone deacetylase (HDAC) inhibitors. nih.gov These hybrid molecules are designed to interact with multiple biological targets, a strategy that is gaining traction in the treatment of complex diseases. rsc.org The synthesis of these conjugates often employs sophisticated techniques like solid-phase peptide synthesis (SPPS) to create linear or cyclic peptide hybrids. nih.gov

The core concept is to leverage the structural features of each component to create a new chemical entity with improved properties. rsc.org For example, a hybrid might combine the target-binding characteristics of a benzamide with the cell-penetrating ability of a peptide or the specific activity of another small-molecule drug. rsc.orgrsc.org This molecular modification approach has been used to combine pyrazoline, aminopyrimidine, and thiazolidine (B150603) nuclei to generate new compounds with potential antibacterial activity. repec.org

Table 1: Examples of Hybrid Molecule Design Strategies

| Hybrid Strategy | Component 1 | Component 2 | Potential Application | Reference |

| Benzamide-Peptide Conjugation | Benzamide Inhibitor | Linear or Cyclic Peptide | HDAC Inhibition, Neuroprotection | nih.gov |

| Multi-Scaffold Combination | Pyrazoline Nucleus | Aminopyrimidine Nucleus | Antibacterial Agents | repec.org |

| Natural Product Hybridization | Polyamine | Bile Acid (e.g., Cholic Acid) | Antibiotics, Gene Therapy Vectors | rsc.org |

| Dual-Inhibitor Design | Benzimidazole | - | Antifungal Agents | rsc.org |

Integration of Artificial Intelligence and Machine Learning in Benzamide Research

The process of drug discovery and development is notoriously time-consuming and expensive. researchgate.net Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools to accelerate this process. researchgate.netnih.gov For benzamide research, these computational approaches offer powerful methods for predicting the biological activity of novel derivatives, optimizing molecular structures, and identifying promising drug candidates from vast virtual libraries. acs.org

ML models, particularly deep learning algorithms, can analyze complex datasets to identify subtle structure-activity relationships that might not be apparent to human researchers. nih.gov By training on existing data of known benzamide derivatives and their biological activities, these models can predict the properties of new, unsynthesized compounds. acs.org This predictive capability allows chemists to prioritize the synthesis of molecules with the highest probability of success, saving significant time and resources. nih.govacs.org

Furthermore, AI is being employed for de novo drug design, where algorithms generate entirely new molecular structures tailored to bind to a specific biological target. researchgate.net These technologies can also help in drug repurposing by identifying new potential applications for existing benzamide compounds. researchgate.net The integration of AI with multi-scale interactome networks can provide deeper insights into how these drugs affect biological systems. nih.gov

Table 2: Applications of AI/ML in Benzamide Drug Discovery

| AI/ML Application | Description | Potential Impact | Reference |

| Predictive Modeling | Using ML algorithms to predict the bioactivity, toxicity, and pharmacokinetic properties of new benzamide derivatives. | Faster identification of lead compounds; reduced cost of synthesis and testing. | researchgate.netacs.org |

| Virtual Screening | Screening massive virtual libraries of compounds against a biological target to identify potential hits. | Significant acceleration of the initial stages of drug discovery. | nih.gov |

| De Novo Drug Design | Generating novel molecular structures with desired properties using generative AI models. | Discovery of innovative chemical scaffolds beyond existing templates. | researchgate.net |

| Mechanism of Action Elucidation | Analyzing large biological datasets to understand how benzamide drugs exert their effects and to identify resistance mechanisms. | Facilitates the development of more effective and personalized therapies. | nih.gov |

Exploration of Polypharmacology and Multi-Target Therapeutic Strategies

The traditional "one drug, one target" paradigm is increasingly being challenged, especially for complex, multifactorial diseases like cancer and neurodegenerative disorders. researchgate.netacs.org Polypharmacology, the concept that a single drug can modulate multiple biological targets, has emerged as a promising therapeutic strategy. nih.govwiley.com Designing drugs that intentionally and selectively interact with several targets can lead to enhanced efficacy, overcome drug resistance, and provide a better safety profile compared to single-target agents or combination therapies. acs.orgnih.gov

Benzamide derivatives, including structures related to 4-nitro-N-(2-phenylethyl)benzamide, are well-suited for the development of multi-target ligands. mdpi.com Their versatile scaffold can be chemically modified to interact with different binding sites on various proteins. mdpi.com For example, researchers have successfully designed benzamide derivatives that act as dual inhibitors of enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1), both of which are implicated in Alzheimer's disease. mdpi.com

The rational design of multi-target drugs requires a deep understanding of the structural biology of the intended targets and the use of computational modeling to predict binding interactions. nih.govgoogle.com The goal is to achieve a desired polypharmacological profile while minimizing unwanted off-target effects that could lead to toxicity. wiley.com This approach represents a shift from seeking ultimate selectivity to engineering controlled promiscuity for therapeutic benefit. acs.orggoogle.com

Development of Chemically Controlled Release Systems (Prodrug Concepts)

A significant challenge in drug development is ensuring that a therapeutic agent reaches its target site in the body at the right concentration and for the desired duration. Prodrugs are inactive or less active precursors of a drug that are chemically modified to overcome various pharmacokinetic barriers. pharmacyconcepts.injiwaji.edu These precursors are designed to be converted into the active drug in vivo through enzymatic or chemical reactions. jiwaji.edu

This strategy is highly relevant for benzamide compounds like 4-nitro-N-(2-phenylethyl)benzamide. For instance, a prodrug approach could be used to improve the solubility, stability, or bioavailability of a benzamide derivative. pharmacyconcepts.in By attaching a promoiety—a temporary chemical group—to the parent drug, its properties can be altered. For example, adding a hydrophilic group can increase water solubility, while adding a lipophilic group can enhance absorption across cell membranes. jiwaji.edunih.gov

Furthermore, prodrug design enables the development of long-acting formulations and controlled-release systems. nih.govresearchgate.net A drug can be conjugated to a carrier, such as a polymer, via a cleavable linker. nih.govescholarship.org The rate of drug release is then controlled by the cleavage of this linker, which can be designed to respond to specific physiological conditions, such as pH or the presence of certain enzymes. pharmacyconcepts.inescholarship.org This approach can prolong the drug's duration of action, reduce the frequency of administration, and minimize side effects by targeting the drug's release to specific tissues. jiwaji.edu

Applications in Advanced Materials Science and Polymer Chemistry

Beyond the realm of pharmacology, the chemical structure of benzamides lends itself to applications in materials science and polymer chemistry. Aromatic amides, particularly para-substituted benzamides, are the building blocks of a class of high-performance polymers known as aramides. acs.org The most famous example is Kevlar®, a poly-paraphenylene terephthalamide, invented by chemist Stephanie Kwolek. wikipedia.org

The key to the remarkable properties of these materials—such as high tensile strength and thermal stability—lies in the regular, rod-like structure of the polymer chains, which allows for strong intermolecular interactions, including hydrogen bonding between the amide groups. wikipedia.org Research in this area continues to focus on the synthesis of high molecular weight poly(p-benzamide)s and their derivatives. acs.org The introduction of different substituents onto the aromatic rings can be used to fine-tune the properties of the resulting polymers.

The nitro group present in 4-nitro-N-(2-phenylethyl)benzamide also offers interesting possibilities for materials science. Nitroaromatic compounds are known for their electronic properties and can be used in the development of nonlinear optical materials or as components in charge-transfer complexes. The integration of such functional groups into polymer backbones is an active area of research, aiming to create advanced materials with tailored optical, electronic, or mechanical properties for a variety of technological applications. researchgate.net The benzamide chromophore itself is also utilized in stereochemical studies due to its well-defined geometry. researchgate.net

Q & A

Q. What synthetic methodologies are optimal for preparing 4-nitro-N-(2-phenylethyl)benzamide, and how can reaction conditions be optimized?

To synthesize 4-nitro-N-(2-phenylethyl)benzamide, a multi-step approach is typically employed:

- Step 1 : Nitration of benzoyl chloride derivatives to introduce the nitro group.

- Step 2 : Coupling with 2-phenylethylamine via amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane or DMF .

- Optimization : Yield improvements (e.g., ~73% as reported for analogous nitro-substituted benzamides) require controlled stoichiometry, inert atmospheres, and monitoring via TLC or HPLC . Side products, such as diselenazole byproducts observed in selenourea syntheses, may necessitate column chromatography or recrystallization for purification .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures confirm its structure?

- IR Spectroscopy : Key peaks include asymmetric/symmetric NO₂ stretches (1550 cm⁻¹ and 1327 cm⁻¹), secondary amide C=O (1667 cm⁻¹), and aromatic C-H stretches (2923 cm⁻¹) .

- NMR : ¹H NMR reveals aromatic proton splitting patterns (e.g., doublets for nitro-substituted benzene at δ 8.42 ppm) and amide N-H signals (δ 10.85 ppm in CDCl₃) .

- Mass Spectrometry : LCMS confirms molecular weight (e.g., [M+H]+ = 294 for nitrobenzamide derivatives) and purity (>98%) .

Q. What crystallization strategies yield high-quality single crystals for X-ray diffraction studies?

- Solvent Selection : Use mixed solvents like ethyl acetate/petroleum ether (1:1) to slow crystallization, as demonstrated for structurally similar compounds .

- Temperature Control : Slow cooling from reflux (e.g., 60°C to room temperature) promotes crystal growth.

- Crystal Quality : Colorless block crystals with low R-factor values (e.g., R = 0.041) are achievable with SHELXL refinement, ensuring accurate bond-length and angle measurements .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data between studies, such as variations in dihedral angles or hydrogen bonding patterns?

- Refinement Software : Use SHELXL for high-resolution data refinement, adjusting parameters like thermal displacement (Uiso) and constraints for H-atoms .

- Validation Tools : Cross-check with the Cambridge Structural Database (CSD) to identify outliers in bond lengths or angles. For example, dihedral angles between aromatic rings (e.g., 17.3° vs. 65.5°) may reflect conformational flexibility or packing effects .

- Hydrogen Bond Analysis : Molecular dynamics simulations (e.g., using Gaussian or AMBER) can model intramolecular interactions like C–H⋯O bonds observed in crystal lattices .

Q. What computational approaches are suitable for predicting the biological activity of 4-nitro-N-(2-phenylethyl)benzamide derivatives?

- QSAR Modeling : Use descriptors like logP, molar refractivity, and nitro group electronegativity to correlate structure with activity (e.g., antimicrobial IC₅₀ values) .

- Molecular Docking : Dock the compound into target receptors (e.g., 5-HT1A or bacterial enzymes) using AutoDock Vina. For instance, pyridyl and piperazine moieties in analogs show affinity for serotonin receptors .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetics, highlighting potential metabolic stability issues from the nitro group .

Q. How can researchers design assays to evaluate the compound’s mechanism of action in biological systems, such as macrophage migration inhibition?

- In Vitro Assays : Use transwell chambers to measure macrophage migration toward chemoattractants (e.g., MCP-1). Pretreat cells with 10–100 µM of the compound and quantify inhibition via microscopy or flow cytometry .

- Target Identification : Employ affinity chromatography or thermal shift assays to identify binding partners (e.g., enzymes like acps-pptase in bacterial pathways) .

- Pathway Analysis : RNA sequencing or Western blotting can reveal downstream effects on signaling pathways (e.g., NF-κB or MAPK) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.